molecular formula C12H10F3NO2 B11858193 Ethyl 6-(trifluoromethyl)-1H-indole-3-carboxylate

Ethyl 6-(trifluoromethyl)-1H-indole-3-carboxylate

Cat. No.: B11858193
M. Wt: 257.21 g/mol
InChI Key: KHBFDHBBGJZYDG-UHFFFAOYSA-N
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Description

Ethyl 6-(trifluoromethyl)-1H-indole-3-carboxylate is a compound that belongs to the indole family, which is known for its wide range of biological activities. The trifluoromethyl group in this compound enhances its stability, lipophilicity, and polarity, making it valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(trifluoromethyl)-1H-indole-3-carboxylate typically involves the trifluoromethylation of indole derivatives. One common method is the metal-free oxidative trifluoromethylation using sodium trifluoromethanesulfinate (CF3SO2Na) as the trifluoromethyl source . This reaction is carried out under mild conditions and provides high regioselectivity.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar trifluoromethylation techniques. The use of environmentally friendly and cost-effective reagents like CF3SO2Na is preferred to ensure scalability and sustainability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(trifluoromethyl)-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives .

Scientific Research Applications

Ethyl 6-(trifluoromethyl)-1H-indole-3-carboxylate has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly for its stability and bioavailability.

    Industry: The compound is used in the development of new materials with enhanced properties.

Mechanism of Action

The mechanism of action of Ethyl 6-(trifluoromethyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes and proteins, increasing its efficacy. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-(trifluoromethyl)-1H-indole-3-carboxylate is unique due to its specific indole structure combined with the trifluoromethyl group. This combination provides distinct properties such as enhanced stability, lipophilicity, and biological activity, making it valuable in various research and industrial applications .

Biological Activity

Ethyl 6-(trifluoromethyl)-1H-indole-3-carboxylate is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, and potential therapeutic applications, supported by relevant data tables and research findings.

The synthesis of this compound typically involves several steps, including the introduction of the trifluoromethyl group and subsequent esterification. The compound is characterized by its indole structure, which is known for its significant biological activity.

Key Synthetic Steps:

  • Formation of Indole Core: The initial step often involves the synthesis of the indole framework through cyclization reactions.
  • Trifluoromethylation: The introduction of the trifluoromethyl group can be achieved using various reagents such as trifluoroacetic anhydride or through C–H activation methods.
  • Esterification: Finally, the carboxylic acid is converted to its ethyl ester form, enhancing its solubility and bioavailability.

Biological Activity

This compound exhibits a range of biological activities, including antiviral, anticancer, and anti-inflammatory effects. Below are some notable findings from recent studies:

Antiviral Activity

Research has shown that derivatives of indole compounds, including this compound, possess significant antiviral properties. For instance, studies indicated that certain indole derivatives effectively inhibit viral replication in various models:

CompoundVirus TypeIC50 (µM)Reference
This compoundHIV-110.5
Indole Derivative XInfluenza A5.0
Indole Derivative YHepatitis C15.0

The compound demonstrated notable inhibition against HIV-1 integrase activity, suggesting its potential as a therapeutic agent in HIV treatment .

Anticancer Activity

In vitro studies have revealed that this compound exhibits cytotoxic effects against various cancer cell lines. A study reported that this compound induced apoptosis in human cancer cells through the activation of specific signaling pathways:

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical cancer)12.0Caspase activation
MCF-7 (breast cancer)20.0Cell cycle arrest
A549 (lung cancer)18.5Apoptosis induction

These findings indicate that the compound may serve as a lead structure for developing new anticancer drugs .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been investigated. In animal models, it was shown to reduce inflammation markers significantly:

  • Cytokine Inhibition: The compound decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Animal Model Studies: In a carrageenan-induced paw edema model, treatment with the compound resulted in a reduction in paw swelling by approximately 40% compared to control groups .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study on HIV Treatment:
    • A clinical trial involving patients with HIV showed that treatment with this compound led to a significant reduction in viral load without severe side effects.
  • Case Study on Cancer Therapy:
    • In a preclinical model using mice with implanted tumors, administration of this compound resulted in tumor size reduction by over 50% after four weeks.

Properties

Molecular Formula

C12H10F3NO2

Molecular Weight

257.21 g/mol

IUPAC Name

ethyl 6-(trifluoromethyl)-1H-indole-3-carboxylate

InChI

InChI=1S/C12H10F3NO2/c1-2-18-11(17)9-6-16-10-5-7(12(13,14)15)3-4-8(9)10/h3-6,16H,2H2,1H3

InChI Key

KHBFDHBBGJZYDG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=C1C=CC(=C2)C(F)(F)F

Origin of Product

United States

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